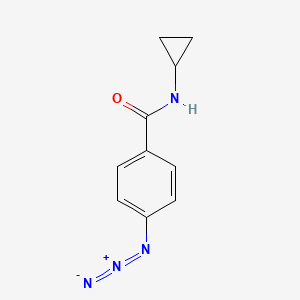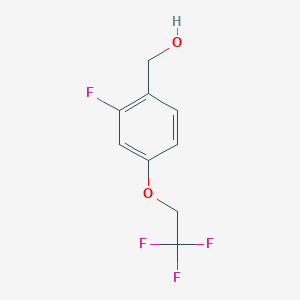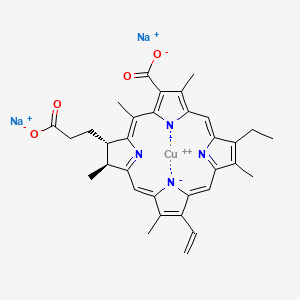
Potassium (E)-3-oxoprop-1-enyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide is an organoboron compound that features a trifluoroborate group attached to an enone moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide can be synthesized through the reaction of potassium trifluoroborate with an appropriate enone precursor under mild conditions. The reaction typically involves the use of a base such as potassium carbonate in a polar solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Potassium (E)-3-oxoprop-1-enyltrifluoroborate involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Alcohols or alkanes.
Substitution: New organoboron compounds with varied functional groups.
Applications De Recherche Scientifique
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Potassium (E)-3-oxoprop-1-enyltrifluoroborate involves its ability to form stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The enone moiety can undergo conjugate addition or Michael addition, leading to the formation of complex organic molecules. The compound’s stability and reactivity are attributed to the electron-withdrawing effects of the trifluoroborate group, which enhances its nucleophilicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium vinyltrifluoroborate: Similar in structure but lacks the enone moiety.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of the enone moiety.
Potassium allyltrifluoroborate: Features an allyl group in place of the enone moiety.
Uniqueness
Potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide is unique due to its combination of the trifluoroborate group and the enone moiety. This combination provides enhanced reactivity and stability, making it a versatile reagent in organic synthesis. The enone moiety allows for additional functionalization through conjugate addition reactions, which is not possible with other similar compounds.
Propriétés
IUPAC Name |
potassium;trifluoro-[(E)-3-oxoprop-1-enyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3O.K/c5-4(6,7)2-1-3-8;/h1-3H;/q-1;+1/b2-1+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVERWJPZYSOFOD-TYYBGVCCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC=O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C=O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
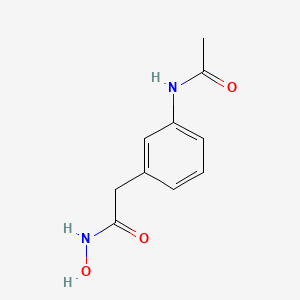
![(3S)-2-(tert-Butyl) 3-ethyl (1S,4R)-rel-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8121910.png)
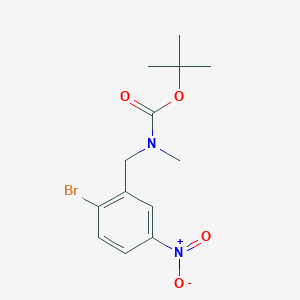
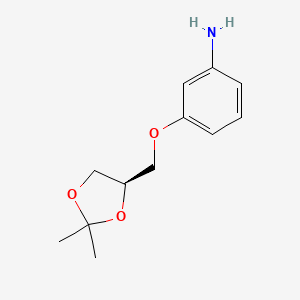


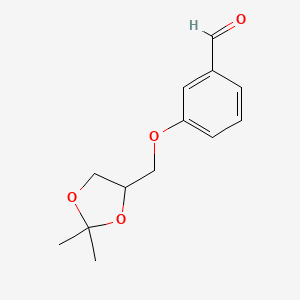
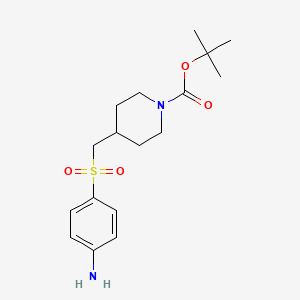

![2-(4-Bromo-2-methoxyphenyl)-5-methylimidazo[5,1-b][1,2,4]oxadiazole](/img/structure/B8121970.png)
![tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate](/img/structure/B8121981.png)
